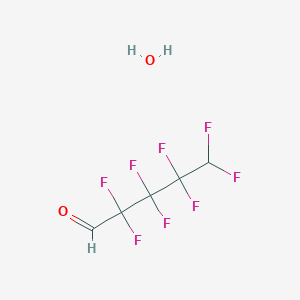

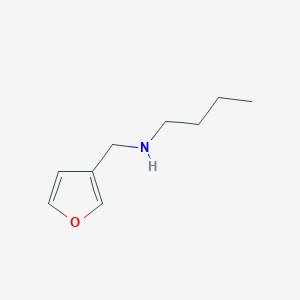

2,2,3,3,4,4,5,5-Octafluoropentane-1,1-diol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

1H,5H-Octafluoropentanal hydrate is synthesized by the oxidation of perfluoropentane with potassium permanganate or chromic acid. The resulting aldehyde is then hydrated to yield the hydrate form.Molecular Structure Analysis

The molecular formula of 1H,5H-Octafluoropentanal hydrate is C5H4F8O2 . It has a molecular weight of 248.07 g/mol .Physical And Chemical Properties Analysis

The physical properties of 1H,5H-Octafluoropentanal hydrate include a boiling point of 136-138°C, a melting point of 70-71°C, and a density of 1.56 g/mL. It has a strong odor and is highly reactive with water, alcohols, and amines.科学的研究の応用

Polymerization and Material Synthesis

1H,5H-Octafluoropentanal hydrate finds application in the field of polymer chemistry, particularly in the synthesis of semifluorinated polymers. Single electron transfer-living radical polymerization (SET-LRP) of 1H,1H,5H-octafluoropentyl methacrylate demonstrates the potential of this compound in creating polymers with precise molecular weight control and distribution. This method leverages hydrazine activated Cu(0) wire as a catalyst in 2,2,2-trifluoroethanol (TFE) to achieve high monomer conversion rates, showcasing the compound's utility in the production of semifluorinated homopolymers with perfect or near-perfect chain-end functionalization (Samanta, Cai, & Percec, 2014).

Biodegradable Polyurethanes

Research into novel biodegradable polyurethanes incorporates 5H–octafluoropentanoylfluoride, a related compound, for the synthesis of a fluoro chain extender. This development is critical for producing polyurethanes with altered physical properties, such as thermal stability and mechanical strength, tailored for specific applications. The inclusion of fluorinated aliphatic side chains via this chain extender enhances the material's hydrophobicity and potentially its biodegradability, expanding its application in medical and environmental fields (Su et al., 2017).

Surfactant and Interface Studies

The role of 1H,5H-Octafluoropentanal hydrate derivatives in surfactant science is highlighted by their use in studying adsorption phenomena at air-solution interfaces. Specifically, bis(1H,1H,5H-octafluoropentyl)sodium sulfosuccinate, a surfactant synthesized from related fluorinated compounds, has been examined for its equilibrium adsorption isotherm at the air-water interface. Such studies are foundational in understanding the physicochemical properties of fluorinated surfactants, including their ability to reduce surface tension and stabilize emulsions or foams in various industrial and pharmaceutical applications (Eastoe et al., 2000).

Thermodynamic Properties

Investigations into the thermodynamic properties of poly-1H,1H,5H-octafluoropentyl acrylate, derived from 1H,5H-Octafluoropentanal hydrate, offer insights into the material's behavior across different temperatures. This research contributes to a deeper understanding of the glass transition and other thermodynamic parameters essential for designing materials with desired thermal properties for use in coatings, films, and advanced composite materials (Markin et al., 2013).

Safety and Hazards

特性

IUPAC Name |

2,2,3,3,4,4,5,5-octafluoropentane-1,1-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F8O2/c6-1(7)3(8,9)5(12,13)4(10,11)2(14)15/h1-2,14-15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRINSNOCFBDHGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901045165 |

Source

|

| Record name | 2,2,3,3,4,4,5,5-Octafluoropentane-1,1-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84336-22-1 |

Source

|

| Record name | 2,2,3,3,4,4,5,5-Octafluoropentane-1,1-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Quinolin-3-yl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B6341748.png)

![Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B6341762.png)

![Ethyl 4-amino-7,10,10-trimethyl-3-thiatricyclo[5.2.1.0(2,6)]deca-2(6),4-diene-5-carboxylate](/img/structure/B6341779.png)

![4-(4-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341787.png)

![8-Benzyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341806.png)

![3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B6341810.png)